molecular formula C7H4FNO B1342717 2-Fluoro-3-hydroxybenzonitrile CAS No. 1000339-24-1

2-Fluoro-3-hydroxybenzonitrile

Cat. No.: B1342717
CAS No.: 1000339-24-1
M. Wt: 137.11 g/mol
InChI Key: CVJVSXKZGFQWJK-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybenzonitrile is an aromatic compound with the chemical formula C7H4FNO. It is a colorless to light yellow crystalline powder. This compound is of interest due to its unique structural features, which include a fluorine atom and a hydroxyl group attached to a benzene ring, along with a nitrile group. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-fluorobenzonitrile with a hydroxide ion. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a polar solvent like dimethyl sulfoxide or ethanol. The reaction conditions often require elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-hydroxybenzonitrile is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxybenzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzonitrile
  • 3-Hydroxybenzonitrile
  • 2-Fluoro-4-hydroxybenzonitrile

Uniqueness

2-Fluoro-3-hydroxybenzonitrile is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring This arrangement provides distinct reactivity and interaction profiles compared to its analogsSimilarly, 3-hydroxybenzonitrile does not have the fluorine atom, affecting its binding properties and reactivity .

Properties

IUPAC Name

2-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJVSXKZGFQWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599027
Record name 2-Fluoro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-24-1
Record name 2-Fluoro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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